molecular formula C21H22ClN5OS B11398345 N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11398345
M. Wt: 428.0 g/mol
InChI Key: NOXVOYFGSUHRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of methanolic potassium hydroxide to form 4-chloro potassium dithiocarbohydrazide. This intermediate then reacts with hydrazine hydrate to yield 4-amino-5-(4-chlorophenyl)-4H-[1,2,4]-triazole-3-thiol. The final step involves the condensation of this intermediate with various substituted phenacyl bromides in alcohol to produce the desired triazolo-thiadiazine derivatives .

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine moieties allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory responses, reduction of oxidative stress, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:

    Fluconazole: An antifungal drug with a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant containing a triazole ring.

    Rufinamide: An antiepileptic drug with a triazole core.

The uniqueness of N-(4-CHLOROPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the combination of triazole and thiadiazine rings, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H22ClN5OS

Molecular Weight

428.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5OS/c1-3-13-5-7-14(8-6-13)18-19(20(28)23-16-11-9-15(22)10-12-16)29-21-25-24-17(4-2)27(21)26-18/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28)

InChI Key

NOXVOYFGSUHRCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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